4-(3-Acetoxypropyl)phenyl Acetate
Description
Contextualization within Aromatic Ester Chemistry
4-(3-Acetoxypropyl)phenyl acetate (B1210297) belongs to the class of organic compounds known as aromatic esters. lgcstandards.comnih.gov These molecules are defined by the presence of an ester functional group (–COO–) attached to an aromatic ring. lgcstandards.com The general structure is often represented as Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl group. lgcstandards.com 4-(3-Acetoxypropyl)phenyl acetate is a diester, featuring two acetate groups: one is a phenyl ester, directly attached to the benzene (B151609) ring, and the other is an alkyl ester at the terminus of the propyl side chain.
Aromatic esters are notable for several characteristic properties. They generally possess higher boiling and melting points compared to their aliphatic counterparts due to the rigid structure of the aromatic ring, which enhances intermolecular forces. lgcstandards.com While their solubility in water is typically limited, they are often soluble in common organic solvents. lgcstandards.com
Chemically, esters can undergo various reactions, with hydrolysis being a fundamental transformation. This reaction, which can be catalyzed by either acid or base, cleaves the ester bond to yield a carboxylic acid and an alcohol. nih.gov Another significant reaction for some aromatic esters is the Fries rearrangement, an important industrial process where an aryl ester is transformed into a hydroxy aryl ketone, typically with the use of a Lewis acid catalyst. jocpr.comresearchgate.net
Historical Development and Initial Investigations of this compound
Specific historical details regarding the first synthesis and initial investigations of this compound are not extensively documented in readily available literature. However, the synthesis of phenyl acetates, in general, has been a fundamental part of organic chemistry for many years. Common laboratory and industrial methods for preparing phenyl esters involve the reaction of a phenol (B47542) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. researchgate.netgoogle.com For instance, phenyl acetate can be produced by reacting phenol with acetic anhydride, a process that can be catalyzed by acids or bases. jocpr.comgoogle.com It is plausible that this compound is synthesized from its corresponding precursor, 3-(4-hydroxyphenyl)propan-1-ol, through a diacetylation reaction using a similar methodology. nih.govhmdb.ca
Significance of this compound as a Chemical Entity and Research Subject
The primary significance of this compound appears to be as a chemical intermediate or a building block for the synthesis of more complex molecules. Its availability from chemical suppliers as a research chemical or analytical standard indicates its use in laboratory settings. lgcstandards.comlgcstandards.com One of its synonyms, 3-(p-hydroxyphenyl)-1-propanol diacetate, highlights its relationship to 3-(4-hydroxyphenyl)propan-1-ol, a known phenolic compound. lgcstandards.comhmdb.ca
While direct research applications for this compound are not widely published, the broader class of phenyl acetate derivatives is a subject of significant scientific interest. Researchers have synthesized and evaluated novel phenyl acetate derivatives for various biological activities. For example, certain fluorine-substituted phenyl acetates have been investigated as potential ultra-short-acting sedative and hypnotic agents. nih.govnih.gov Other studies have focused on developing derivatives of related phenolic acids as potential antimicrobial agents to combat multidrug-resistant pathogens. nih.gov Phenylacetic acid and its derivatives also serve as crucial starting materials in the synthesis of numerous drugs. mdpi.com These research areas suggest the potential utility of this compound as a scaffold or precursor in medicinal chemistry and drug discovery.
Overview of Key Academic Research Domains Related to this compound
The academic research domains relevant to this compound are principally organic synthesis and pharmaceutical chemistry.
In organic synthesis , this compound serves as a model for multifunctional aromatic esters. Its synthesis from precursors like 3-(4-hydroxyphenyl)propan-1-ol provides a practical example of esterification reactions. nih.govhmdb.ca Furthermore, its structure is suitable for studying selective chemical transformations, such as the differential hydrolysis of the alkyl versus the phenyl ester group. The Fries rearrangement of the phenyl ester moiety to introduce a hydroxyl and an acetyl group onto the aromatic ring is a potential synthetic route to create more complex phenolic compounds. researchgate.net
In pharmaceutical and medicinal chemistry , while this specific molecule is not a known therapeutic agent, its structural motifs are present in biologically active compounds. The development of novel therapeutics often involves the synthesis of a library of related compounds to explore structure-activity relationships. Phenyl acetate derivatives have been explored for their potential as anticancer and hypnotic agents. nih.govnih.gov Therefore, this compound could be a valuable starting material or intermediate for creating new chemical entities with potential therapeutic applications.
Chemical Compound Data
Below are tables detailing the identifiers and properties of the compounds mentioned in this article.
Table 1: this compound
| Identifier Type | Data |
| IUPAC Name | 3-(4-acetoxyphenyl)propyl acetate |
| CAS Number | 25823-43-2 lgcstandards.com |
| Molecular Formula | C13H16O4 lgcstandards.com |
| Molecular Weight | 236.26 g/mol lgcstandards.com |
| SMILES | CC(=O)OCCCC1=CC=C(OC(=O)C)C=C1 lgcstandards.com |
| InChI | InChI=1S/C13H16O4/c1-10(14)16-9-3-4-12-5-7-13(8-6-12)17-11(2)15/h5-8H,3-4,9H2,1-2H3 lgcstandards.com |
| Synonyms | 4-(Acetyloxy)benzenepropanol Acetate, 3-(p-Hydroxyphenyl)-1-propanol Diacetate lgcstandards.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)16-9-3-4-12-5-7-13(8-6-12)17-11(2)15/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVKQUGHGXIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 3 Acetoxypropyl Phenyl Acetate
Hydrolytic Stability and Kinetics of 4-(3-Acetoxypropyl)phenyl Acetate (B1210297)
The structure of 4-(3-acetoxypropyl)phenyl acetate presents two ester linkages susceptible to hydrolysis. The stability and reaction kinetics of the molecule are dictated by the differing reactivity of the primary aliphatic ester and the aromatic ester under various pH conditions.
The acid-catalyzed hydrolysis of esters, including phenyl acetates, typically proceeds through a nucleophilic acyl substitution mechanism known as A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). This multi-step, reversible process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
The mechanism involves the following key steps:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), forming a resonance-stabilized cation. epa.gov
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. epa.gov
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group (the phenoxy or alkoxy group).
Elimination: The protonated leaving group (phenol or alcohol) is eliminated, and the carbonyl group is reformed.
Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product. epa.gov
For this compound, both the phenyl ester and the primary alkyl ester can undergo this reaction. The phenyl acetate moiety is generally more susceptible to hydrolysis than a simple primary alkyl acetate like propyl acetate because the phenoxide ion is a better, more stable leaving group than a primary alkoxide.
Base-catalyzed hydrolysis, or saponification, is an irreversible process that also proceeds via nucleophilic acyl substitution, specifically the B_AC_2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). stanford.edu The rate of this reaction is directly proportional to the concentration of the hydroxide (B78521) ion. wikipedia.org
The mechanism unfolds as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. This is typically the rate-determining step.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Leaving Group Elimination: The intermediate collapses, eliminating the leaving group (phenoxide or alkoxide).
Deprotonation: An acid-base reaction occurs where the leaving group, if it is a strong enough base (like an alkoxide), deprotonates the newly formed carboxylic acid. In the case of the phenyl ester, the resulting phenoxide is a weaker base than hydroxide, and the carboxylic acid is deprotonated by another hydroxide ion in the basic solution, forming a carboxylate salt. This final, irreversible deprotonation step drives the equilibrium toward the products.
In this compound, the phenyl acetate group is expected to hydrolyze significantly faster than the primary alkyl acetate group under basic conditions. This is due to the greater stability of the phenoxide leaving group compared to the primary alkoxide. The hydrolysis rate exhibits a strong dependence on pH, with the rate increasing linearly with hydroxide ion concentration in the alkaline region. A typical pH-rate profile for phenyl acetate shows a dominant base-catalyzed pathway at pH values above neutral. wikipedia.org
Several factors modulate the rate and equilibrium of ester hydrolysis.
Electronic Effects: The electronic nature of substituents on the phenyl ring significantly impacts the hydrolysis rate. Electron-withdrawing groups increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the developing negative charge in the transition state. The 4-(3-acetoxypropyl) group on the target molecule is considered to have a weak, electron-withdrawing inductive effect, which would predict a slightly faster hydrolysis rate for the phenyl acetate moiety compared to unsubstituted phenyl acetate. This relationship is often quantified using the Hammett equation (log(k/k₀) = ρσ), where electron-withdrawing groups have positive σ values. libretexts.orgwikipedia.org
Table 1: Illustrative Relative Rate Constants for Base-Catalyzed Hydrolysis of Substituted Phenyl Acetates This table provides representative data for various para-substituted phenyl acetates to demonstrate electronic effects. Data for this compound is not available and is included for contextual comparison.
| Substituent (X) in 4-X-phenyl acetate | Hammett Constant (σ_p) | Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 0.45 |
| -CH₃ | -0.17 | 0.68 |
| -H | 0.00 | 1.00 |
| -(CH₂)₃OAc (estimated) | ~ +0.1 to +0.2 | > 1.0 (estimated) |
| -Cl | +0.23 | 3.40 |
| -NO₂ | +0.78 | 46.0 |
| Note: Data is compiled and normalized from various sources for illustrative purposes. The value for the acetoxypropyl group is an estimate based on its expected inductive effect. |
Temperature: The rate of hydrolysis increases with temperature, a relationship described by the Arrhenius equation. Studies on phenyl acetate have determined activation energies (Ea) for base-catalyzed hydrolysis to be in the range of 65-78 kJ/mol, depending on the specific conditions. wikipedia.org
Equilibrium: While acid-catalyzed hydrolysis is a reversible reaction, base-catalyzed hydrolysis is effectively irreversible because the final deprotonation of the carboxylic acid to form a stable carboxylate salt drives the reaction to completion. stanford.edu
Fries Rearrangement of Aromatic Acetates and its Potential for this compound
The Fries rearrangement is a Lewis acid-catalyzed reaction that converts an aryl ester into a mixture of ortho- and para-hydroxy aryl ketones. testbook.combyjus.com This reaction is of significant industrial importance for synthesizing intermediates used in pharmaceuticals. organic-chemistry.org For this compound, this rearrangement could potentially occur at the phenyl acetate moiety.
Extensive mechanistic studies, including crossover experiments, have provided evidence that the Fries rearrangement is not a simple intramolecular shift. The widely accepted mechanism involves the generation of a free acylium carbocation, which can then react with any suitable aromatic ring in the mixture, indicating a significant intermolecular component. testbook.com The reaction begins with the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. organic-chemistry.orgpw.live This coordination polarizes the ester bond, facilitating its cleavage to form an acylium ion and an aluminum phenoxide complex.
The acylium ion generated acts as an electrophile in a subsequent electrophilic aromatic substitution reaction with the electron-rich phenoxide ring. Hydrolysis of the resulting intermediate yields the final hydroxy aryl ketone product. organic-chemistry.org
For this compound, several factors would influence the outcome of a potential Fries rearrangement:
Site of Reaction: The reaction would occur on the phenyl acetate portion of the molecule. The primary alkyl acetate is not susceptible to this type of rearrangement.
Product Distribution: Since the para position of the phenyl ring is already occupied by the 3-acetoxypropyl group, the rearrangement would exclusively yield the ortho-acylated product, 2-hydroxy-5-(3-acetoxypropyl)acetophenone.
Substituent Effects: The 3-acetoxypropyl group is electron-withdrawing by induction. Electron-deactivating groups on the aromatic ring are known to disfavor Friedel-Crafts type reactions, including the Fries rearrangement, often resulting in lower yields. organic-chemistry.org
Reaction Conditions: Temperature and solvent play a crucial role in determining the product ratio in standard Fries rearrangements. testbook.com Low temperatures and polar solvents generally favor the formation of the para isomer, while higher temperatures and non-polar solvents favor the ortho isomer. testbook.comorganic-chemistry.org Given that the para position is blocked in this compound, reaction conditions would primarily be optimized to maximize the yield of the ortho product and minimize side reactions. A significant challenge is the presence of the second ester group, which could also coordinate with the Lewis acid, necessitating the use of higher stoichiometric amounts of the catalyst.
Table 2: General Influence of Conditions on Fries Rearrangement of Phenyl Acetate This table illustrates typical product distributions for the model compound phenyl acetate under different conditions.
| Catalyst | Solvent | Temperature | Ortho-product (%) | Para-product (%) |
| AlCl₃ | None | 165 °C | 70 | 30 |
| AlCl₃ | Nitrobenzene | 25 °C | 10 | 90 |
| HF | None | 0 °C | <5 | >95 |
| TiCl₄ | Chlorobenzene | 100 °C | 55 | 45 |
| Note: Data is representative and sourced from general organic chemistry literature on the Fries Rearrangement. |
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety of this compound
Electrophilic aromatic substitution (SEAr) is a pivotal reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and orientation of these substitutions are profoundly influenced by the substituents already present on the benzene (B151609) ring. wikipedia.orglibretexts.org For this compound, the phenyl ring is substituted at the 1- and 4-positions with an acetoxy group and a 3-acetoxypropyl group, respectively.
Directing Effects of Acetoxy and Alkyl Substituents
The outcome of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the electronic properties of its two substituents: the acetoxy group (-OAc) and the alkyl group (a propyl chain).
The acetoxy group is characterized by a lone pair of electrons on the oxygen atom directly attached to the aromatic ring. This lone pair can be delocalized into the π-system of the ring through resonance, which tends to direct incoming electrophiles to the ortho and para positions. stackexchange.comechemi.com However, the acetyl group is also electron-withdrawing due to the carbonyl group, which pulls electron density away from the oxygen atom. stackexchange.comechemi.com This reduces the activating effect of the acetoxy group compared to a hydroxyl (-OH) group. stackexchange.comechemi.com Consequently, the acetoxy group is considered a moderately activating or even a weakly deactivating, yet ortho, para-directing substituent. stackexchange.comechemi.comchegg.com
The 3-acetoxypropyl group , an alkyl substituent, is generally considered an activating group. wikipedia.orgopenstax.org Alkyl groups donate electron density to the aromatic ring primarily through an inductive effect, stabilizing the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the substitution. openstax.orglibretexts.org This electron donation is most effective at the ortho and para positions, making the alkyl group an ortho, para-director. openstax.orgstackexchange.com
In the case of this compound, both substituents direct incoming electrophiles to the positions ortho to themselves. Since the acetoxy group is at position 1 and the 3-acetoxypropyl group is at position 4, the available positions for substitution are 2, 3, 5, and 6. The directing effects of both groups reinforce each other, activating positions 2, 3, 5, and 6 for electrophilic attack.
Introduction of Additional Functionalities
The ortho, para-directing nature of the existing substituents on this compound allows for the introduction of a variety of new functional groups onto the aromatic ring through common electrophilic aromatic substitution reactions. masterorganicchemistry.com These reactions typically require a catalyst to generate a potent electrophile. libretexts.org
Nitration: The introduction of a nitro group (-NO₂) is achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org For this compound, nitration would be expected to yield a mixture of 2-nitro-4-(3-acetoxypropyl)phenyl acetate and 3-nitro-4-(3-acetoxypropyl)phenyl acetate.
Halogenation: The introduction of a halogen (e.g., -Cl, -Br) can be accomplished by treating the compound with the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) halide (FeX₃) or aluminum halide (AlX₃). wikipedia.org This would lead to the corresponding chloro- or bromo-derivatives at the ortho positions.
Friedel-Crafts Reactions:
Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to issues like polyalkylation and carbocation rearrangements.
Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org This reaction is generally more controlled than alkylation and yields a ketone. For instance, acylation of this compound would be expected to produce the corresponding acetyl derivative at an ortho position.
Derivatization and Functional Group Interconversions of this compound
The two acetate groups and the propyl chain in this compound offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.
Acetylating Agent Properties of Related Phenyl Acetates
Phenyl acetates can act as acetylating agents, transferring an acetyl group to a nucleophile. researchgate.net Studies have shown that phenyl acetate can selectively N-acetylate primary amines in the presence of alcohols and secondary amines. researchgate.net The reactivity of phenyl acetate as an acetylating agent is influenced by substituents on the phenyl ring; electron-withdrawing groups at the ortho or para positions enhance the reaction rate. researchgate.net While the specific acetylating properties of this compound have not been detailed, it can be inferred that it could function as a diacetylating agent under appropriate conditions.
Transformations Involving the Propyl Chain and Acetate Groups
The ester linkages in this compound are susceptible to hydrolysis.
Hydrolysis of Acetate Groups: The two acetate groups can be hydrolyzed to the corresponding hydroxyl groups under either acidic or basic conditions. wikipedia.orgresearchgate.net This reaction would convert this compound into 4-(3-hydroxypropyl)phenol. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the phenyl ring. For example, the hydrolysis of p-nitrophenyl acetate is well-studied. nih.govresearchgate.net
Further Transformations: The resulting diol, 4-(3-hydroxypropyl)phenol, can undergo further reactions. The primary alcohol on the propyl chain can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. ncert.nic.in The phenolic hydroxyl group can be converted back to an ester or ether. These functional group interconversions allow for the synthesis of a diverse range of compounds from the initial this compound scaffold. vanderbilt.eduyoutube.com
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided structure and focuses solely on this compound. An article on related compounds for which data is available, such as Phenyl Acetate or 3-Phenylpropyl Acetate, could be produced, but this would not meet the explicit requirements of the request.
Advanced Spectroscopic and Chromatographic Methods in Research on 4 3 Acetoxypropyl Phenyl Acetate
Advanced Chromatographic Techniques for Analysis and Isolation of 4-(3-Acetoxypropyl)phenyl Acetate (B1210297)
Advanced chromatographic techniques are indispensable for the comprehensive analysis and purification of 4-(3-Acetoxypropyl)phenyl Acetate. These methods provide the necessary resolution and sensitivity to separate the target compound from complex matrices, quantify its purity, and monitor the progress of chemical reactions. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two powerful techniques widely employed for these purposes.
GC/MS Derivatization Strategies for Aromatic Acetates
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. However, direct analysis of some aromatic acetates can be challenging due to their polarity or thermal lability. Derivatization is a chemical modification technique used to convert analytes into more suitable forms for GC-MS analysis, improving their volatility, thermal stability, and chromatographic behavior. gcms.cz
One common derivatization strategy for compounds containing hydroxyl groups, which may be present as precursors or impurities in samples of this compound, is acetylation using acetic anhydride (B1165640). nih.gov This reaction converts polar hydroxyl groups into less polar acetate esters, which are more volatile and yield better peak shapes in GC analysis. The reaction is often catalyzed by a base such as pyridine (B92270). For a comprehensive analysis, it is important to note that under anhydrous conditions, acetic anhydride can acetylate phenols, alcohols, and amines. nih.gov
Another widely used derivatization technique is silylation, where active hydrogen atoms in the analyte are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.commdpi.com Silylation significantly reduces the polarity of the analyte, making it more amenable to GC-MS analysis. gcms.cz The choice of derivatization reagent and reaction conditions, such as temperature and time, is crucial for achieving complete derivatization and obtaining accurate and reproducible results. sigmaaldrich.com
The selection of an appropriate internal standard is also critical for quantitative GC-MS analysis. The internal standard should be a compound with similar chemical properties to the analyte but well-separated chromatographically.
Table 1: GC-MS Derivatization Strategies for Aromatic Compounds
| Derivatization Technique | Reagent | Target Functional Groups | Advantages |
| Acetylation | Acetic Anhydride | Alcohols, Phenols, Amines | Increases volatility, improves peak shape. nih.gov |
| Silylation | BSTFA | Active Hydrogen atoms | Reduces polarity, enhances volatility. sigmaaldrich.com |
This table summarizes common derivatization strategies applicable to the analysis of aromatic acetates and related compounds by GC-MS.
HPLC Method Development for Purity and Reaction Monitoring
High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation, quantification, and purification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment and reaction monitoring.
In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For aromatic acetates like this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. sielc.comresearchgate.net The composition of the mobile phase can be adjusted to optimize the separation, with a higher proportion of the organic solvent leading to shorter retention times.
Method development in HPLC involves the optimization of several parameters to achieve the desired separation. These include the choice of stationary phase, mobile phase composition (including pH and additives), flow rate, and column temperature. For instance, a method for a similar compound, 4-(2-Acetoxyacetyl)phenyl acetate, utilizes a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com
HPLC is also an invaluable tool for real-time or at-line monitoring of chemical reactions. nih.gov By periodically taking samples from the reaction mixture and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products over time. bridgewater.edu This allows for the determination of reaction kinetics and the optimization of reaction conditions to maximize yield and purity. nih.govbridgewater.edu
Table 2: Typical HPLC Parameters for Aromatic Acetate Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase (e.g., C18) | Separation based on hydrophobicity. sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elution of the analyte. sielc.comresearchgate.net |
| Detector | UV-Vis | Detection of the analyte based on its UV absorbance. |
| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |
| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. |
This table outlines typical parameters for the HPLC analysis of aromatic acetates, which can be adapted for this compound.
Computational and Theoretical Chemical Studies on 4 3 Acetoxypropyl Phenyl Acetate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, electronic landscape, and preferred spatial arrangement. These calculations solve approximations of the Schrödinger equation for a given molecular system.
Geometry Optimization and Conformational Analysis of 4-(3-Acetoxypropyl)phenyl Acetate (B1210297)
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 4-(3-Acetoxypropyl)phenyl acetate, this process is complicated by the presence of multiple rotatable bonds, leading to various possible conformations (rotamers).
The primary sources of conformational flexibility in this molecule are the rotation around the C-C single bonds of the propyl chain and the C-O bonds of the ester groups. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers. lumenlearning.com The stability of each conformer is determined by a combination of factors, including steric hindrance and hyperconjugation. For instance, in similar p-alkyl phenols, the orientation of the alkyl group relative to the phenyl ring and its hydroxyl substituent can lead to distinct stable conformers (syn and anti). researchgate.net In this compound, the bulky acetoxy groups will create significant steric interactions, influencing the preferred torsional angles of the propyl chain to minimize these repulsive forces. lumenlearning.com
Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are typically used for accurate geometry optimization. researchgate.net The calculations would likely predict a staggered conformation for the propyl chain to be most stable, minimizing steric clash. The planarity of the phenyl acetate moiety would also be assessed, as the ester group's orientation relative to the aromatic ring affects conjugation and stability. Studies on phenyl benzoate (B1203000), a related structure, have used DFT to estimate the rotational barriers for the phenyl groups, revealing the energetic cost of moving away from the most stable planar or near-planar arrangement. researchgate.net
Illustrative Data: Optimized Geometric Parameters for an Aromatic Ester
The following table presents typical geometric parameters that would be obtained from a DFT geometry optimization calculation, using phenyl benzoate as an illustrative example. Similar data would be calculated for the lowest-energy conformer of this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G*) |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.36 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| Bond Angle | O=C-O (ester) | ~123° |
| Bond Angle | C-O-C (ester) | ~118° |
| Dihedral Angle | Phenyl Torsion | Variable, defines conformation |
Table based on findings for phenyl benzoate. researchgate.net
Molecular Electrostatic Potential and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a crucial property derived from quantum chemical calculations that maps the charge distribution of a molecule. chemrxiv.org It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. rsc.org The MEP is visualized as a color-coded map on the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.net
For this compound, MEP analysis would highlight several key features:
Negative Regions : The most negative potentials would be located around the carbonyl oxygen atoms of both the phenyl acetate and the acetoxypropyl groups. These sites are the primary locations for interaction with electrophiles or for forming hydrogen bonds.
Positive Regions : Positive potentials would be found around the hydrogen atoms, particularly those on the aromatic ring and the alkyl chain.
Aromatic Ring : The π-system of the benzene (B151609) ring creates a region of negative potential above and below the plane of the ring, which can be involved in π-π stacking interactions.
Analysis of atomic charges (e.g., using Mulliken, Hirshfeld, or Natural Bond Orbital methods) provides a quantitative measure of the electron distribution. These calculations would confirm the high partial negative charges on the oxygen atoms and partial positive charges on the carbonyl carbon atoms, consistent with the MEP map and the known reactivity of esters.
Illustrative Data: Conceptual MEP Values for Key Atomic Sites
This table conceptualizes the expected MEP values for different regions of this compound.
| Molecular Region | Key Atoms | Expected MEP Value (kcal/mol) | Implication |
| Phenyl Acetate Carbonyl | Oxygen | Highly Negative (~ -40 to -55) | Site for electrophilic attack, H-bond acceptor |
| Propyl Acetate Carbonyl | Oxygen | Highly Negative (~ -40 to -55) | Site for electrophilic attack, H-bond acceptor |
| Aromatic Ring | Hydrogen Atoms | Moderately Positive | Potential for weak interactions |
| Carbonyl Carbons | Carbon | Highly Positive | Site for nucleophilic attack |
These values are illustrative and based on general principles and studies on similar functional groups. mdpi.comsemanticscholar.org
Density Functional Theory (DFT) for Reactivity and Transition State Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and, consequently, the reactivity of molecules. researchgate.net It is particularly effective for mapping reaction mechanisms by locating and calculating the energies of reactants, products, intermediates, and transition states.
Reaction Pathway Mapping for Ester Hydrolysis and Rearrangements
Ester hydrolysis is a fundamental reaction for a molecule like this compound, which contains two ester functionalities. DFT calculations can elucidate the detailed mechanism of this reaction under acidic or basic conditions. rsc.orgacs.org
A typical DFT study of ester hydrolysis would involve:
Optimizing Geometries : The structures of the ester, the nucleophile (e.g., H₂O or OH⁻), any catalysts (e.g., H₃O⁺), and potential intermediates and products are optimized.
Locating Transition States (TS) : A transition state search is performed to find the highest energy point along the reaction coordinate connecting reactants to intermediates or products. For ester hydrolysis, this often involves the formation of a tetrahedral intermediate. acs.org
Calculating Energies : The energies of all species are calculated to create a reaction energy profile. This profile shows the activation energy (the difference in energy between the reactants and the transition state), which is critical for determining the reaction rate. rsc.org
Studies on the hydrolysis of simple esters like methyl acetate show that the reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate. acs.org The calculations reveal that solvent molecules, such as water, can play a crucial role by assisting in proton transfer steps, thereby lowering the activation energy barrier. acs.org For this compound, DFT could be used to determine which of the two ester groups is more susceptible to hydrolysis by comparing the activation energies for nucleophilic attack at each carbonyl carbon.
Illustrative Data: Reaction Energy Profile for a Model Ester Hydrolysis
The table below shows a simplified, illustrative energy profile for the alkaline hydrolysis of an ester, as would be determined by DFT calculations.
| Reaction Species | Description | Illustrative Relative Energy (kcal/mol) |
| Reactants | Ester + OH⁻ | 0.0 |
| TS1 | First Transition State (OH⁻ attack) | +12.5 |
| Intermediate | Tetrahedral Intermediate | -5.0 |
| TS2 | Second Transition State (Leaving group departs) | +10.0 |
| Products | Carboxylate Anion + Alcohol | -20.0 |
Data is conceptual, based on general mechanisms and findings for simple esters like methyl acetate. acs.org
Frontier Molecular Orbital (FMO) Theory in Reaction Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The HOMO is the highest-energy orbital containing electrons and acts as an electron donor. It governs the molecule's reactivity as a nucleophile or its behavior in oxidation reactions. youtube.comyoutube.com
The LUMO is the lowest-energy orbital that is empty of electrons and acts as an electron acceptor. It determines the molecule's reactivity as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, FMO analysis via DFT would likely show:
HOMO : The HOMO is expected to be localized primarily on the electron-rich phenyl ring, indicating that this part of the molecule would be the first to react with strong electrophiles.
LUMO : The LUMO is expected to be centered on the ester functionalities, specifically with large coefficients on the carbonyl carbons. This confirms that these are the most electrophilic sites, susceptible to nucleophilic attack, as seen in hydrolysis. mdpi.com
Illustrative Data: FMO Energies for Aromatic Esters
This table presents typical FMO data that would be calculated using DFT, with values inspired by studies on coumarin (B35378) esters.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Illustrative Aromatic Ester 1 | -6.5 | -1.5 | 5.0 |
| Illustrative Aromatic Ester 2 | -6.8 | -1.2 | 5.6 |
Table based on findings for coumarin esters. mdpi.com
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvation Effects
While quantum mechanics provides deep insight into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. acs.org MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, using a force field to describe the forces between them. acs.org
For this compound, MD simulations would be invaluable for understanding:
Solvation Structure : An MD simulation of the compound in a solvent like water would reveal how solvent molecules arrange themselves around the solute. Water molecules would be expected to form strong hydrogen bonds with the carbonyl oxygens of the ester groups. The hydrophobic phenyl ring and alkyl chain would cause a disruption in the water's hydrogen-bonding network, leading to a "caged" solvation shell. rsc.org
Intermolecular Interactions : In a concentrated solution or in a non-polar solvent, MD simulations can model how multiple molecules of this compound interact with each other. These interactions would be driven by van der Waals forces between the alkyl chains and phenyl rings, as well as dipole-dipole interactions between the polar ester groups.
Conformational Dynamics : MD simulations can track the conformational changes of the flexible propyl chain over time, providing a dynamic picture that complements the static view from quantum chemical geometry optimizations.
Analysis of MD trajectories can yield quantitative data such as radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom, and interaction energies. acs.org
Illustrative Data: Intermolecular Interaction Energies from MD Simulation
This table provides an example of the kind of data that can be extracted from an MD simulation to quantify the interactions between a solute and solvent.
| Interaction Type | Solute Group | Solvent | Illustrative Interaction Energy (kJ/mol) |
| Electrostatic | Ester Carbonyls | Water | -50 to -80 |
| Van der Waals | Phenyl Ring | Water | -10 to -20 |
| Van der Waals | Alkyl Chain | Water | -5 to -15 |
| Hydrogen Bonds | Ester Carbonyls | Water | (Counted, not an energy value) |
These values are illustrative, representing typical magnitudes for such interactions in aqueous simulations.
Non Clinical Applications and Roles of 4 3 Acetoxypropyl Phenyl Acetate in Chemical Sciences
4-(3-Acetoxypropyl)phenyl Acetate (B1210297) as a Synthetic Building Block and Intermediate
As a bifunctional molecule, 4-(3-acetoxypropyl)phenyl acetate holds considerable utility as a synthetic building block and intermediate in the creation of more complex chemical structures.
The dual acetate functional groups of this compound provide reactive sites for a variety of organic transformations. These groups can be hydrolyzed to their corresponding alcohols, which can then be further modified or used to build larger molecular frameworks. For instance, derivatives of phenyl acetate are utilized in the synthesis of more complex structures like substituted diphenylacetoacetonitriles. orgsyn.org This process often involves the condensation of a phenylacetonitrile (B145931) with an ethyl phenylacetate (B1230308) in the presence of a base like sodium ethoxide. orgsyn.org
The synthesis of complex molecules can be a multi-step process. For example, the preparation of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives involves several reaction steps, starting from simpler aromatic compounds. mdpi.com
While specific research on the direct integration of this compound into polymers is not extensively documented, its structural motifs are relevant to materials science. The presence of ester linkages and an aromatic ring suggests potential applications as a monomer or an additive in the synthesis of polyesters or other polymers. The properties of the resulting materials would be influenced by the rigidity of the phenyl group and the flexibility of the propyl chain.
Role in Agrochemical Research as an Attractant
In the field of agrochemical research, certain phenyl acetate derivatives have been identified as effective attractants for various insect species.
While direct studies on this compound as an insect attractant are limited, a closely related compound, 4-(3-oxobutyl)phenyl acetate, has been used as an attractant for the melon fly and other fruit flies of the Bactrocera genus. sigmaaldrich.com The structural similarities suggest that this compound could also exhibit chemoattractant properties, warranting further investigation into its potential to influence insect behavior. The study of such compounds contributes to a deeper understanding of the chemical ecology of insect pests and can lead to the development of more effective and environmentally benign pest management strategies.
Significance as an Analytical Standard and Reference Material in Chemical Analysis
In analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a standard. Phenyl acetate itself is available as an analytical standard and is used in various applications, including in the analysis of cleaning products, cosmetics, flavors, and fragrances. sigmaaldrich.com Given its defined chemical properties, this compound could potentially serve as a reference material in chromatographic or spectroscopic analyses for the identification and quantification of related compounds. Its distinct molecular weight and spectral characteristics would allow for accurate calibration and validation of analytical methods.
| Property | Value |
| IUPAC Name | [3-acetyloxy-4-(3-phenylpropanoyl)phenyl] acetate |
| Molecular Formula | C19H18O5 |
| Molecular Weight | 326.3 g/mol |
| Exact Mass | 326.11542367 Da |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
| Data sourced from PubChem nih.gov |
Contribution to Fundamental Organic Chemistry Principles
The synthesis and reactions of this compound and its analogs provide practical examples for understanding fundamental principles of organic chemistry. The preparation of phenylacetate, for instance, can be achieved by reacting phenol (B47542) with acetic acid in the presence of a catalyst. google.com This reaction exemplifies the principles of esterification.
Furthermore, the reactions of the acetate groups, such as hydrolysis, and transformations of the alkyl-aryl backbone, illustrate key concepts in functional group chemistry and reaction mechanisms. The study of such molecules allows for the exploration of structure-activity relationships, where minor modifications to the chemical structure can lead to significant changes in chemical reactivity and biological activity.
Future Research Perspectives and Unexplored Avenues for 4 3 Acetoxypropyl Phenyl Acetate
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-(3-Acetoxypropyl)phenyl Acetate (B1210297) and its derivatives is an area ripe for innovation, with a focus on environmentally benign and efficient methodologies.
Future research should prioritize the development of "green" synthetic pathways. This includes exploring solvent-free reaction conditions and the use of heterogeneous catalysts, such as metal-supported montmorillonite (B579905) K-10, which has shown high conversion and selectivity in the synthesis of other phenolic esters and can be recycled. jetir.org Another promising avenue is the use of less toxic acetylating agents like isopropenyl acetate, which produces only acetone (B3395972) as a by-product. rsc.org
Biocatalysis , employing enzymes like lipases, offers a highly selective and mild alternative to traditional chemical synthesis. hartleygroup.org Research into lipase-catalyzed esterification and acetylation for the synthesis of 4-(3-Acetoxypropyl)phenyl Acetate could lead to higher yields and enantiomeric excess, particularly if a chiral center is introduced. nih.govnih.govmit.edu The use of immobilized enzymes, for instance, has been shown to be effective in the synthesis of various phenolic esters. nih.gov
Flow chemistry presents an opportunity for the continuous and scalable production of this compound. This approach can offer precise control over reaction parameters, leading to improved yields and purity.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds and could be adapted for the synthesis of the precursor 4-(3-hydroxypropyl)phenol. nobelprize.orgnih.govnih.govinventivapharma.comlibretexts.orgresearchgate.net Investigating novel ligands and reaction conditions for these couplings could enhance their efficiency and substrate scope.
In-depth Mechanistic Elucidation of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones.
Spectroscopic and analytical techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide real-time insights into reaction pathways. rsc.orgresearchgate.netresearchgate.net These methods can help identify key intermediates and transition states in both chemical and enzymatic transformations. For instance, detailed kinetic studies, similar to those performed for other lipase-catalyzed acetylations, could reveal whether the reaction follows a Ping-Pong Bi-Bi mechanism and if substrate inhibition occurs. nih.gov
Computational modeling , particularly Density Functional Theory (DFT) calculations, can complement experimental studies by providing detailed energetic and structural information about reaction intermediates and transition states. rsc.orgacs.org This combined experimental and theoretical approach has been successfully used to elucidate the mechanisms of organocatalyzed reactions and can be applied to understand the role of catalysts in the synthesis of this compound. acs.org
Exploration of Supramolecular Chemistry with this compound
The structure of this compound, with its aromatic ring, flexible side chain, and hydrogen bond acceptors, suggests a rich potential for forming ordered structures through non-covalent interactions.
Future research should investigate the self-assembly of this molecule in various solvents and conditions. The interplay of π-π stacking of the phenyl rings and dipole-dipole interactions of the acetate groups could lead to the formation of interesting supramolecular architectures. rsc.org The flexible propyl chain can also play a significant role in directing the packing of the molecules.
The potential for this compound and its derivatives to form liquid crystals is a particularly exciting avenue. The rod-like character of the molecule, enhanced by potential intermolecular interactions, is a key feature for mesophase formation. hartleygroup.orgresearchgate.netgrowingscience.commdpi.com By modifying the length and nature of the alkyl chain or introducing other functional groups, it may be possible to tune the liquid crystalline properties and create new materials for display technologies or sensors.
The formation of hydrogels is another possibility, especially if the molecule is derivatized to include hydrogen bond donors. The self-assembly of such derivatives could lead to the formation of fibrillar networks capable of entrapping large amounts of water. rsc.org
Advanced Material Science Applications
The unique chemical structure of this compound makes it a promising building block for a variety of advanced materials.
Its bifunctional nature allows it to act as a monomer in polymer synthesis . nih.govrsc.org The two acetate groups could be hydrolyzed to yield a diol, which can then be polymerized with other monomers to create polyesters, polycarbonates, or polyurethanes. The presence of the aromatic ring would impart rigidity and thermal stability to the resulting polymers, while the propyl chain could provide flexibility. Such polymers could find applications as biodegradable plastics, drawing inspiration from polymers derived from other renewable phenolic compounds. google.comnih.govwikipedia.orgresearchgate.net
Furthermore, the phenolic precursor to this compound could be used to create functional polymers with specific properties. mdpi.com For instance, incorporating this unit into polymer backbones could lead to materials with interesting optical or electronic properties. The development of photoresponsive materials based on the phenyl acetate scaffold is another intriguing possibility.
Multi-disciplinary Approaches to Understanding its Chemical Behavior
A comprehensive understanding of this compound will require a collaborative effort across multiple scientific disciplines.
Combining experimental techniques with computational modeling will be essential. For example, a combination of spectroscopic methods (NMR, IR, etc.) and theoretical calculations can provide a detailed picture of the molecule's conformational landscape and its interactions with other molecules. researchgate.netchemrxiv.org
Machine learning and artificial intelligence could be employed to predict the properties of new derivatives of this compound and to guide the design of new synthetic routes. mit.eduresearchgate.netnih.gov By training models on existing data for similar compounds, it may be possible to accelerate the discovery of new materials with desired functionalities.
The exploration of this compound at the intersection of chemistry, materials science, and biology could lead to the development of novel biocompatible and biodegradable materials for applications in medicine and environmental science. google.comnih.govwikipedia.orgresearchgate.net
Q & A
Basic Question: What are the recommended synthetic routes for 4-(3-Acetoxypropyl)phenyl Acetate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of aryl acetates like this compound typically involves esterification or transesterification reactions. A common approach is the reaction of substituted phenols with acetylating agents (e.g., acetic anhydride or acetyl chloride) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. For example:
- Step 1: React 4-(3-hydroxypropyl)phenol with acetic anhydride (molar ratio 1:2) in anhydrous dichloromethane at 0–5°C.
- Step 2: Stir for 12–24 hours under nitrogen atmosphere to prevent hydrolysis.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Yield optimization requires controlling moisture, temperature, and stoichiometry. Suboptimal conditions (e.g., excess water) can lead to hydrolysis of the acetate group, reducing yield .
Basic Question: Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Key techniques include:
- 1H-NMR: Look for acetate proton signals at δ 2.0–2.3 ppm (singlet, 3H) and aromatic protons at δ 6.7–7.3 ppm (multiplet, 4H). The propyl chain protons appear as triplets (δ 1.8–2.0 ppm for CH2 adjacent to acetate, δ 4.1–4.3 ppm for OCH2) .
- ESI-MS: A molecular ion peak at m/z 264.3 [M+H]+ corresponds to the molecular formula C13H16O4. Fragmentation patterns (e.g., loss of acetyl group at m/z 204) confirm structural integrity .
- HPLC: Use a C18 column with UV detection at 254 nm to assess purity (>98%) and resolve byproducts .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage: Keep at –20°C in airtight, light-resistant containers to prevent degradation (shelf life ≥5 years under these conditions) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin; wash immediately with soap and water if exposed .
Advanced Question: How does the 3-acetoxypropyl substituent influence the compound’s biological activity compared to other alkylphenol derivatives?
Methodological Answer:
The 3-acetoxypropyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies of phenoxyacetate derivatives show:
- Herbicidal Activity: Alkyl chain length correlates with efficacy. For example, 4-propyl derivatives exhibit higher activity than methyl analogs due to increased hydrophobic interactions with target enzymes .
- Metabolic Stability: Acetate groups are susceptible to esterase-mediated hydrolysis. To assess stability, incubate the compound with liver microsomes (e.g., rat S9 fraction) and monitor degradation via LC-MS .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?
Methodological Answer:
- Step 1: Verify sample purity via HPLC. Impurities (e.g., residual solvents) can cause anomalous peaks .
- Step 2: Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, coupling between propyl CH2 and adjacent acetate oxygen may explain splitting patterns .
- Step 3: Compare experimental MS/MS data with computational predictions (e.g., using MassFrontier) to identify unexpected fragments .
Advanced Question: What strategies optimize the stability of this compound under varying experimental conditions (e.g., aqueous vs. non-polar solvents)?
Methodological Answer:
- Aqueous Media: Hydrolysis is pH-dependent. At pH >7, the acetate group degrades rapidly. Use buffered solutions (pH 4–6) for biological assays and monitor degradation kinetics via UV spectroscopy (λmax ~255 nm) .
- Non-Polar Solvents: Stability increases in toluene or dichloromethane. Conduct accelerated stability studies (40°C/75% RH for 14 days) and quantify intact compound using GC-FID .
Advanced Question: How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives with enhanced target binding?
Methodological Answer:
- DFT Calculations: Optimize the geometry of this compound using Gaussian09 (B3LYP/6-31G* basis set) to predict electrostatic potential maps and identify regions for functionalization .
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., plant acetolactate synthase for herbicidal activity). Modify the propyl chain length and evaluate binding energy scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
